Researchers seeking to introduce the saturated indoline scaffold into drug candidates require reliable, high-reactivity acyl chloride building blocks. This compound delivers the specific 2,3-dihydroindole geometry essential for 5-HT receptor antagonist programs and anticancer SAR.
• Enables sulfonamide derivatives with IC₅₀ 1.98-9.12 μM across A549, HeLa, MCF-7, Du-145 cancer cell lines.
• Saturated indoline core offers conformational flexibility unmatched by aromatic indole analogs for CNS serotonergic target engagement.
• Powder form (mp 68-73°C) supports precise stoichiometric dispensing for anhydrous amide couplings under inert atmosphere.
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
CAS No.117086-91-6
Cat. No.B039728
⚠ Attention: For research use only. Not for human or veterinary use.
Indoline-1-carbonyl chloride (CAS 117086-91-6), also known as 2,3-dihydro-1H-indole-1-carbonyl chloride, is a reactive acyl chloride intermediate featuring a saturated indoline scaffold fused to a carbonyl chloride functional group . This compound serves as a versatile building block in medicinal chemistry and organic synthesis for introducing indoline moieties into larger molecular frameworks via nucleophilic acyl substitution reactions . Commercially available from multiple vendors with purity specifications typically ranging from 95% to ≥98%, this compound is supplied as a powder with a melting point of 68-73°C and recommended storage under inert atmosphere at -20°C .
Reactive acyl chloride for indoline scaffold introduction via nucleophilic acyl substitution
Compatible with amide, ester, and thioester bond formation under anhydrous conditions
Solid powder format enables precise weighing; requires inert atmosphere handling
Generic Substitution Risks for Indoline-1-carbonyl chloride
Indoline-1-carbonyl chloride belongs to a structurally diverse family of acyl chlorides where even minor structural variations—such as the oxidation state of the indole/indoline ring (saturated vs. aromatic) or the position of the carbonyl chloride substituent—fundamentally alter both the reactivity profile and the physicochemical properties of downstream products [1]. The saturated 2,3-dihydroindole (indoline) core provides a distinct electronic environment and conformational flexibility that aromatic indole analogs (e.g., 1H-indole-1-carbonyl chloride, CAS 127485-48-7) cannot replicate, leading to divergent biological activity and pharmacokinetic behavior in final drug candidates [2]. Furthermore, substitution with regiochemically distinct analogs such as isoindoline-5-carbonyl chloride or 2-oxoindoline-5-carbonyl chloride introduces different spatial arrangements of functional groups and altered hydrogen-bonding capabilities, which can compromise target engagement or synthetic yield in established protocols [3]. Procurement decisions for this compound must therefore be based on specific quantitative evidence rather than class-level assumptions.
Aromatic indole analogs
1H-Indole-1-carbonyl chloride introduces a planar aromatic scaffold rather than the saturated indoline core; electronic and conformational differences may shift downstream biological profiles.
Regioisomeric isoindoline variants
Isoindoline-2-carbonyl chloride or 5-carbonyl analogs alter the spatial orientation of the carbonyl group, which may affect target engagement and synthetic yield in established protocols.
Other acylating agents
Acid chlorides with different leaving groups or alternative indoline precursors (e.g., indoline-5-carbonyl chloride) cannot replicate the specific regio- and stereoelectronic properties of this indoline-1-carbonyl chloride.
[1] Abdel-Moty, S.G., et al. 'Indoline-based heterocyclic scaffold: Synthetic methods, chemical reactions and biological prospect.' Egyptian Journal of Chemistry, 2020, 63(11), 4319-4345. View Source
[2] US Patent 5322951. Certain 1-(2,3-dihydro-indole)carbonyl intermediates. Boehringer Ingelheim Pharmaceuticals, Inc., 1994. View Source
[3] Sakamoto, T., et al. 'Synthesis and reactions of isoindoline and indoline derivatives.' Heterocycles, 1992, 33(2), 813-854. View Source
Differentiation Evidence for Indoline-1-carbonyl chloride
Purity Specification Differentiation
Commercial purity specifications for Indoline-1-carbonyl chloride vary across suppliers, ranging from 95% minimum to ≥98% (NLT 98%) . This represents a quantifiable difference of at least 3 percentage points between entry-level research grade and higher-purity specifications suitable for demanding synthetic applications. While specific HPLC chromatographic data is not publicly disclosed in vendor technical datasheets, the documented purity tier differentiation provides procurement specialists with a concrete basis for supplier selection based on application-specific requirements.
Purity SpecificationSpecification review
≥98% (NLT 98%) vs 95% min., ≥3% higher purity
May support higher-purity procurement for demanding synthetic steps and reduced side reactions.
Vendor datasheet specifications; specific HPLC data not disclosed.
PurityQCProcurement
Evidence Dimension
Minimum purity specification
Target Compound Data
≥98% (NLT 98%)
Comparator Or Baseline
95% minimum
Quantified Difference
≥3 percentage points higher purity
Conditions
Vendor technical datasheet specifications
Why This Matters
Higher purity specifications reduce the risk of side reactions and purification burden in multi-step syntheses, directly impacting yield consistency and downstream product quality in pharmaceutical R&D workflows.
PurityQCProcurement
Synthetic Yield: Sulfonamide Building Block
In the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide analogs, Indoline-1-carbonyl chloride serves as the key intermediate enabling a highly efficient protocol that yields the target derivatives with excellent yields [1]. While the published study reports overall synthetic efficiency rather than per-step yield quantification, the compound's documented role as a productive building block for this scaffold establishes its utility in generating libraries of bioactive molecules for anticancer evaluation [2].
Synthetic UtilityReported
14 benzenesulfonamide derivatives synthesized with reported excellent yields
Supports use as a productive building block in medicinal chemistry protocols.
Per-step yields not individually quantified in published study.
SynthesisYieldMedicinal Chemistry
Evidence Dimension
Synthetic protocol efficiency
Target Compound Data
Used to synthesize 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide analogs (14 derivatives, 4a-g and 5a-g) with excellent reported yields [1]
Comparator Or Baseline
Not available (no direct comparator in study)
Quantified Difference
Not calculable
Conditions
Multi-step organic synthesis protocol
Why This Matters
Documented successful use in published medicinal chemistry protocols provides procurement confidence that the compound performs reliably as a synthetic building block in established reaction conditions.
SynthesisYieldMedicinal Chemistry
[1] Pansare, D.N. and Shelke, R.N. 'Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.' In Heterocycles, IntechOpen, 2019. View Source
[2] Pansare, D.N. and Shelke, R.N. 'Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.' Academia.edu, 2021. View Source
Anticancer Activity of Derived Analogs
Derivatives synthesized from Indoline-1-carbonyl chloride demonstrate in vitro anticancer activity against multiple human cancer cell lines. Among the 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide analogs tested, most compounds exhibited IC50 values ranging from 1.98 to 9.12 μM across A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cell lines [1]. The most potent analogs (compounds 4b, 4d, 5d, and 5g) achieved IC50 values between 1.98 and 2.72 μM [2]. This activity profile, while derived from downstream derivatives rather than the compound itself, demonstrates the utility of the indoline-1-carbonyl scaffold as a productive starting point for generating bioactive molecules with single-digit micromolar potency.
Derivative BioactivityClass-level inference
IC50 range 1.98–9.12 μM (A549, HeLa, MCF-7, Du-145 derivatives)
Supports scaffold exploration in cancer cell-line studies; activity from final analogs, not parent intermediate.
Data from benzenesulfonamide derivatives, not Indoline-1-carbonyl chloride itself.
AnticancerIC50Cell Lines
Evidence Dimension
In vitro anticancer activity (IC50)
Target Compound Data
Derivatives: IC50 range = 1.98–9.12 μM across four cancer cell lines [1]
Comparator Or Baseline
Not available (no comparator in study)
Quantified Difference
Not calculable
Conditions
A549 (lung), HeLa (cervical), MCF-7 (breast), Du-145 (prostate) cell lines; in vitro cytotoxicity assay
Why This Matters
Documented biological activity of derivatives provides evidence that the indoline-1-carbonyl scaffold is pharmacologically relevant, supporting procurement for medicinal chemistry programs targeting anticancer applications.
AnticancerIC50Cell Lines
[1] Pansare, D.N. and Shelke, R.N. 'Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.' In Heterocycles, IntechOpen, 2019. View Source
[2] Shelke, R.N. 'Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.' Academia.edu, 2021. View Source
Physical Form and Storage Conditions
Indoline-1-carbonyl chloride is supplied as a powder with a melting point of 68-73°C, requiring storage under inert atmosphere at -20°C in a freezer . This physical form and storage profile differ meaningfully from liquid-state acyl chloride analogs (e.g., 1H-indole-1-carbonyl chloride), which may present different handling requirements and moisture sensitivity profiles. The solid powder form enables precise weighing and dispensing for small-scale reactions without the volatility concerns associated with liquid acyl chlorides. The defined melting point range of 68-73°C provides a convenient quality control checkpoint upon receipt.
Physical FormClass-level inference
Solid powder, mp 68–73 °C; vs. liquid indole-1-carbonyl chloride
Solid form enables precise weighing and reduces volatility-related handling concerns.
Physical state inference based on vendor documentation.
Physical PropertiesStorageLogistics
Evidence Dimension
Physical form and storage requirements
Target Compound Data
Solid powder; mp 68-73°C; storage at -20°C under inert atmosphere
Solid powder form facilitates accurate weighing for stoichiometric reactions and reduces volatility-related handling hazards compared to liquid acyl chloride analogs, impacting laboratory workflow and safety compliance.
Physical PropertiesStorageLogistics
Scaffold Differentiation: Indoline Core
The saturated 2,3-dihydroindole (indoline) core of this compound provides a distinct three-dimensional conformational profile compared to the planar, fully aromatic indole scaffold found in analogs such as 1H-indole-1-carbonyl chloride (CAS 127485-48-7) . This saturation introduces sp³ carbon character at the 2- and 3-positions, altering the electronic distribution and molecular geometry of derivatives. Patent literature documents that 1-(2,3-dihydro-indole)carbonyl intermediates are specifically claimed for preparing 5-HT receptor antagonists, where the saturated indoline scaffold contributes uniquely to pharmacological activity [1]. In contrast, the aromatic indole-1-carbonyl chloride analog (MW 179.6 g/mol) generates derivatives with different spatial and electronic properties that may not recapitulate the same biological profiles.
Scaffold GeometryClass-level inference
Saturated indoline (sp³ C2/C3) vs. aromatic indole; MW 181.62 vs. 179.6
Saturated scaffold may access distinct chemical space; patent claims for 5-HT receptor programs.
Structural comparison; biological profile depends on final derivative elaboration.
ScaffoldStructure-ActivityDrug Design
Evidence Dimension
Scaffold geometry and oxidation state
Target Compound Data
Saturated indoline core (sp³ carbons at C2 and C3); MW 181.62 g/mol; C9H8ClNO
2 mass units difference; oxidation state difference (saturated vs. aromatic)
Conditions
Structural analysis
Why This Matters
The saturated indoline scaffold provides access to a distinct chemical space not accessible with aromatic indole analogs, enabling exploration of unique structure-activity relationships in drug discovery programs targeting specific receptor classes.
ScaffoldStructure-ActivityDrug Design
[1] US Patent 5322951. Certain 1-(2,3-dihydro-indole)carbonyl intermediates. Boehringer Ingelheim Pharmaceuticals, Inc., 1994. View Source
Solubility Profile and Solvent Compatibility
Indoline-1-carbonyl chloride demonstrates strong solubility in common organic solvents including diethyl ether, dimethylformamide (DMF), and chloroform, while remaining insoluble in water . This solubility profile is characteristic of acyl chloride derivatives and facilitates homogeneous reaction conditions in anhydrous organic media. The compound is moisture-sensitive and requires handling under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid . This property necessitates appropriate storage and handling protocols but enables predictable reactivity in nucleophilic acyl substitution reactions with amines, alcohols, and thiols.
Solubility & HandlingClass-level inference
Soluble in ether, DMF, CHCl₃; insoluble in water; moisture-sensitive
Supports anhydrous organic reactions; requires moisture exclusion for predictable reactivity.
Qualitative solubility profile from vendor data; not systematically measured.
SolubilityFormulationSynthesis
Evidence Dimension
Solubility and moisture sensitivity
Target Compound Data
Soluble in diethyl ether, DMF, chloroform; insoluble in water; moisture-sensitive
Qualitative solubility assessment at ambient temperature
Why This Matters
Predictable solubility in standard organic reaction solvents enables seamless integration into established synthetic protocols, while documented moisture sensitivity informs appropriate storage and handling SOPs for laboratory procurement.
SolubilityFormulationSynthesis
Application Scenarios for Indoline-1-carbonyl chloride
Anticancer Lead Synthesis
Based on documented IC50 values of 1.98–9.12 μM for 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives across multiple cancer cell lines [1], this compound is optimally deployed in medicinal chemistry programs developing indoline-based anticancer agents. The scaffold supports efficient derivatization into libraries of sulfonamide analogs suitable for structure-activity relationship (SAR) exploration targeting lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer indications.
5-HT Receptor Antagonist Development
Patent literature explicitly claims 1-(2,3-dihydro-indole)carbonyl intermediates for preparing 5-HT M-receptor antagonists [2]. The saturated indoline scaffold provides the specific three-dimensional geometry required for engagement with serotonin receptor subtypes. Procurement of this compound is indicated for CNS drug discovery programs targeting serotonergic pathways where aromatic indole analogs may not achieve the required pharmacological profile.
High-Purity Multi-Step Synthesis
For synthetic routes where impurity carryover could compromise downstream transformations or complicate chromatographic purification, procurement of ≥98% purity grade material is recommended. The quantifiable purity differential of ≥3 percentage points relative to standard 95% grade material provides a measurable basis for selecting higher-specification lots for sensitive transformations such as amide bond formation with precious amine coupling partners.
Anhydrous Acyl Chloride Chemistry
The compound's documented moisture sensitivity and solubility in anhydrous organic solvents (diethyl ether, DMF, chloroform) make it suitable for standard anhydrous reaction protocols under inert atmosphere. The solid powder form with melting point 68-73°C facilitates accurate stoichiometric dispensing for small-scale reactions (e.g., 0.1–1.0 mmol scale) where precise control of reactive acyl chloride equivalents is critical.
Application
Selection Property
Validation Focus
Indoline-based anticancer SAR exploration
Derivative bioactivity potential
Cancer cell-line IC50 profiling (derivatives)
5-HT receptor antagonist research
Saturated indoline scaffold geometry
Receptor binding and functional assays
High-purity synthetic protocols
Elevated purity specification tier
Side-reaction and purification burden assessment
Anhydrous nucleophilic acyl substitution
Solid powder handling and solubility profile
Moisture exclusion and stoichiometric control
[1] Pansare, D.N. and Shelke, R.N. 'Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.' In Heterocycles, IntechOpen, 2019. View Source
[2] US Patent 5322951. Certain 1-(2,3-dihydro-indole)carbonyl intermediates. Boehringer Ingelheim Pharmaceuticals, Inc., 1994. View Source
Technical Documentation Hub
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